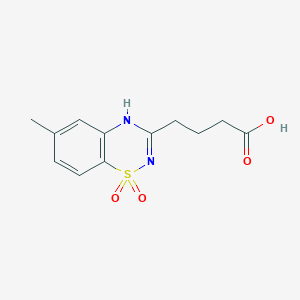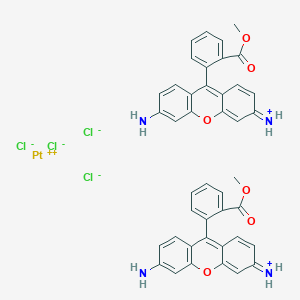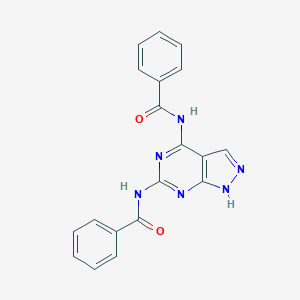
二醛淀粉
描述
Dialdehyde starch (DAS) is a type of starch that has been chemically modified by a process known as dialdehydization. This process involves the reaction of a starch molecule with an aldehyde group, resulting in the formation of a dialdehyde group. DAS has been used in a variety of applications, including food production, pharmaceuticals, and medical applications.
科学研究应用
Cross-Linker for Biomaterials
Dialdehyde Starch Nanocrystals (NDASs) have been used as a novel cross-linker for biomaterials . They are used for chemical cross-linking of native chitosan (CS), gelatin (Gel), and a mixture of these two biopolymers (CS-Gel) via Schiff base reaction . The obtained materials, forming thin films, were characterized by ATR-FTIR, SEM, and XRD analysis . NDASs appear as a beneficial plant-derived cross-linking agent that allows obtaining cross-linked biopolymer materials with properties desirable for biomedical applications .
Modification of Fish Collagen Film Properties
Dialdehyde starch (DAS) has been used as a cross-linking agent to modify fish collagen film properties . The mechanical testing indicated a decrease in Young’s Modulus and an increase in breaking force, elongation at break, and tensile strength parameters . DAS influenced collagen film surface morphology . DAS is a promising cross-linking agent for collagen extracted from fish skin and may increase its applicability .
Paper Industry
Dialdehyde starch has found use in the paper industry, where it has been shown to improve the wet strength of consumer products like toilet paper and paper towels .
Food Additive
Dialdehyde starch can be used as a food additive . It is the most valuable form of oxidized starch and can be used for several industrial applications .
Paper Coatings
Dialdehyde starch is used in paper coatings . It helps in improving the quality and durability of the paper .
Wet-Strength Improver
Dialdehyde starch is used as a wet-strength improver . It helps in enhancing the strength and durability of the materials when they are wet .
Biomaterials
Dialdehyde starch is used in biomaterials . It helps in enhancing the properties of the biomaterials and making them more effective for their intended use .
Supercapacitor Electrodes and Efficient Adsorbents
A subsequent paper proposed combining nanocrystalline dialdehyde starch with graphene oxide nanosheets to form highly porous aerogels, which can be used as supercapacitor electrodes and efficient adsorbents .
未来方向
: Optimizing the Process Conditions for Preparing Dialdehyde Starch with High Aldehyde Content by Acidolysis Oxidation Based on Response Surface Methodology : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation : Fabrication of Schiff-base crosslinked films modified with dialdehyde starch : New approach for starch dialdehyde preparation using microwave irradiation : Preparation and characterization of dialdehyde starch by one-step synthesis of acid hydrolysis and oxidation
作用机制
- Its primary targets are bacterial cells, where it exhibits antimicrobial activity .
- Unlike glutaraldehyde, DAS has low toxicity .
Target of Action
Mode of Action
Pharmacokinetics
属性
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-2-methylhexanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJSKXEWCWUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(CC(C=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925584 | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial | |
CAS RN |
9047-50-1, 12653-84-8 | |
| Record name | Dialdehyde starch | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does dialdehyde starch interact with its target molecules?
A1: Dialdehyde starch primarily interacts with target molecules through its reactive aldehyde groups. These aldehydes can form covalent bonds, specifically Schiff base linkages, with amine groups present in proteins, amino acids, and other molecules containing primary amines. [, , , , , , , ] For instance, in collagen, DAS reacts with the ε-amino groups of lysine and hydroxylysine residues, leading to crosslinking and modification of the collagen matrix. [, ] This interaction is exploited in various applications, such as enhancing the mechanical properties of biomaterials and immobilizing enzymes.
Q2: What is the molecular formula and weight of dialdehyde starch?
A2: The molecular formula of dialdehyde starch is (C6H8O5)n, where 'n' represents the degree of polymerization. Unlike native starch, which is a homopolymer of glucose, DAS is a heteropolymer composed of erythrose and glyoxal units, formed due to the cleavage of the C2-C3 bond in the glucose units during oxidation. [, ] The molecular weight of DAS varies depending on the source of starch, the degree of oxidation, and the method of preparation. It is typically lower than the parent starch due to the cleavage of glycosidic bonds during oxidation. [, , ]
Q3: What spectroscopic data can be used to characterize dialdehyde starch?
A3: Several spectroscopic techniques are employed to characterize dialdehyde starch, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and monitor changes in the starch structure upon oxidation. The appearance of a characteristic peak at around 1725-1750 cm−1, corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde, confirms the successful oxidation of starch to DAS. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR can provide detailed structural information, including the degree of oxidation, the distribution of aldehyde groups, and the presence of other functional groups. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the oxidation process and determine the concentration of DAS based on the absorbance of the aldehyde groups. []
Q4: How does the stability of dialdehyde starch affect its applications?
A4: The stability of DAS is influenced by factors such as pH, temperature, and the presence of moisture. [, , , , ] It tends to degrade under alkaline conditions and elevated temperatures. [] Understanding the stability profile is crucial for optimizing its application in various fields. For example, in food packaging, DAS-based films need to maintain their integrity and functionality under different storage conditions. [, ]
Q5: What are some examples of material compatibility with dialdehyde starch?
A5: Dialdehyde starch exhibits compatibility with a range of materials, including:
- Natural Polymers: DAS readily interacts with other natural polymers like chitosan, gelatin, and cellulose. This property is utilized in developing biodegradable films, hydrogels, and other biomaterials with enhanced properties. [, , , , , , ]
- Synthetic Polymers: DAS can be blended with synthetic polymers like polyvinyl alcohol (PVA) and high-density polyethylene (HDPE) to improve their properties such as water resistance, mechanical strength, and biodegradability. [, , ]
- Inorganic Materials: DAS can be used to modify the surface of inorganic materials like iron oxide nanoparticles, enhancing their stability and functionality for applications such as water treatment. []
Q6: What are the main applications of dialdehyde starch?
A6: Dialdehyde starch finds applications in diverse fields due to its unique properties:
- Biomaterials: DAS is employed as a crosslinking agent to improve the mechanical strength, thermal stability, and water resistance of biomaterials like collagen and gelatin films. These materials find applications in wound dressings, drug delivery systems, and tissue engineering. [, , , , , , ]
- Paper Industry: DAS acts as a strengthening agent in papermaking, enhancing the dry and wet strength of paper. It can also improve the printability and water resistance of paper products. [, ]
- Adhesives: DAS can be used as a component in adhesives for various applications, including plywood, particleboard, and corrugated cardboard. Its reactive aldehyde groups form covalent bonds with wood fibers and other materials, providing strong adhesion. [, , , ]
- Environmental Remediation: DAS and its derivatives have shown promise in removing heavy metal ions from wastewater and contaminated soils. The aldehyde groups can chelate with metal ions, forming complexes that can be easily separated. [, , , , ]
- Textile Industry: DAS is explored as a sizing agent in the textile industry to improve the strength and handle of yarns. It can also enhance the dye uptake and wash fastness of fabrics. []
Q7: How can the stability of dialdehyde starch be improved?
A7: Various strategies can be employed to improve the stability of DAS:
- Control of pH: Since DAS is prone to degradation under alkaline conditions, maintaining a slightly acidic or neutral pH during storage and application can enhance its stability. [, ]
Q8: What are the safety considerations associated with dialdehyde starch?
A11: While generally considered safe for many applications, DAS's safety profile depends on the degree of oxidation and the specific use. High concentrations of DAS have shown some toxicity in certain studies. [] Furthermore, the potential release of unreacted aldehyde groups from DAS-modified materials raises concerns about cytotoxicity and biocompatibility, especially for biomedical applications. [] Thorough toxicological evaluations and risk assessments are essential to ensure the safe use of DAS in various applications.
Q9: How is the quality of dialdehyde starch controlled?
A9: Quality control of DAS involves monitoring various parameters, including:
- Aldehyde Content: The degree of oxidation, represented by the aldehyde content, is a critical quality attribute that influences the reactivity and properties of DAS. Titration methods are commonly employed to determine the aldehyde content. [, , , , ]
- Molecular Weight: The molecular weight of DAS affects its viscosity, solubility, and film-forming properties. Gel permeation chromatography (GPC) is often used to determine the molecular weight distribution of DAS. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






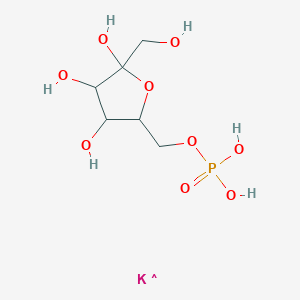
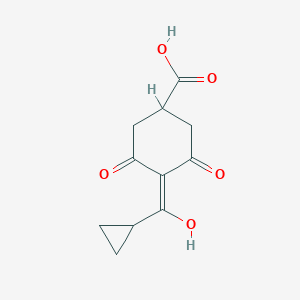

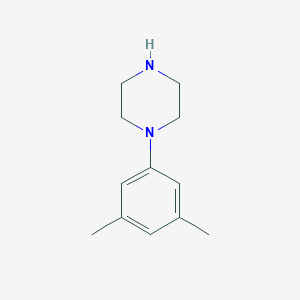

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
